molecular formula C19H17N5O3S B11417059 4-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine

4-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine

Cat. No.: B11417059
M. Wt: 395.4 g/mol
InChI Key: BBTYAMUWFLVDRV-UHFFFAOYSA-N
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Description

4-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]MORPHOLINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazoloquinazoline core fused with a benzenesulfonyl group and a morpholine ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]MORPHOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline scaffold.

    Introduction of the benzenesulfonyl group: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride and a base such as triethylamine.

    Attachment of the morpholine ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

4-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]MORPHOLINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer, anti-inflammatory, and neuroprotective agents.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Binding to receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Modulating signaling pathways: It can modulate various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

4-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]MORPHOLINE can be compared with other similar compounds, such as:

    Triazoloquinoxalines: These compounds share a similar triazole-fused heterocyclic core and exhibit comparable biological activities.

    Triazolopyrimidines: These compounds also contain a triazole ring fused with a pyrimidine ring and are known for their diverse pharmacological properties.

    Benzenesulfonyl derivatives: Compounds with a benzenesulfonyl group exhibit a wide range of biological activities and are used in various therapeutic applications.

Properties

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

4-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]morpholine

InChI

InChI=1S/C19H17N5O3S/c25-28(26,14-6-2-1-3-7-14)19-18-20-17(23-10-12-27-13-11-23)15-8-4-5-9-16(15)24(18)22-21-19/h1-9H,10-13H2

InChI Key

BBTYAMUWFLVDRV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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